molecular formula C15H11FN4O B2758651 3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one CAS No. 129227-27-6

3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one

Cat. No.: B2758651
CAS No.: 129227-27-6
M. Wt: 282.278
InChI Key: JGDHUTAIUPLSIU-RQZCQDPDSA-N
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Description

3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is a chemical compound with the molecular formula C15H11FN4O. It is known for its unique structure, which combines a fluorobenzene ring with a quinoxaline moiety through a hydrazone linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one typically involves the reaction of 4-fluorobenzenecarbaldehyde with 3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines or other reduced forms of the hydrazone linkage.

    Substitution: Compounds with new functional groups replacing the fluorine atom.

Scientific Research Applications

3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazone linkage and fluorobenzene ring. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chlorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
  • 4-bromobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
  • 4-methylbenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone

Uniqueness

3-{2-[(4-fluorophenyl)methylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDHUTAIUPLSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401166295
Record name 4-Fluorobenzaldehyde 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129227-27-6
Record name 4-Fluorobenzaldehyde 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129227-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzaldehyde 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401166295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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